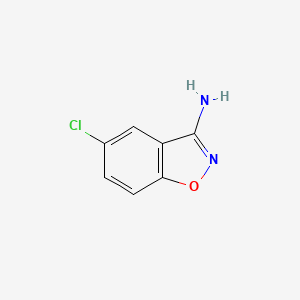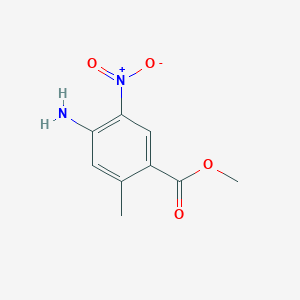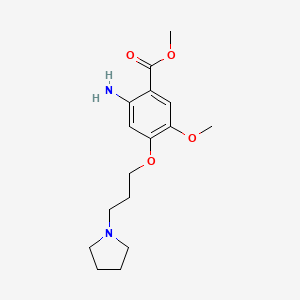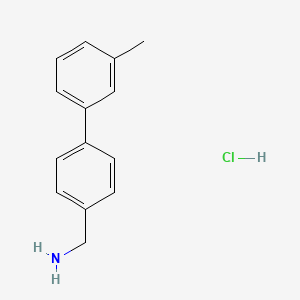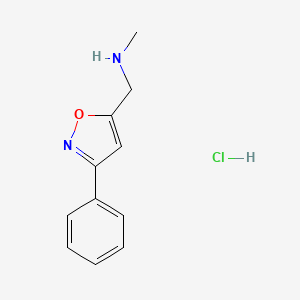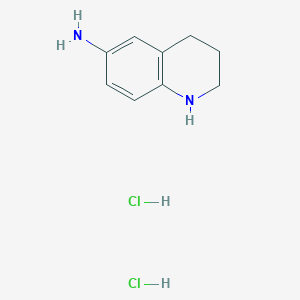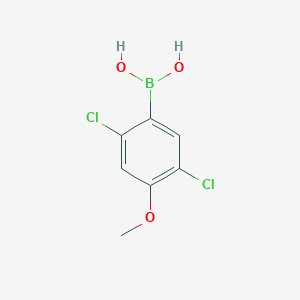
2,5-Dichloro-4-methoxyphenylboronic acid
Übersicht
Beschreibung
2,5-Dichloro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is used in various chemical reactions and has been the subject of several scientific studies .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-methoxyphenylboronic acid is 1S/C7H7BCl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dichloro-4-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. They are particularly known for their role in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Supramolecular Assembly Design
2,5-Dichloro-4-methoxyphenylboronic acid is used in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) discuss how phenylboronic and 4-methoxyphenylboronic acids form assemblies with 4,4′-bipyridine due to hydrogen bonds between hetero N-atoms and –B(OH)2, indicating potential in molecular engineering and design (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanisms
In another application, the fluorescence quenching mechanism of boronic acid derivatives, including 2,5-Dichloro-4-methoxyphenylboronic acid, has been studied. Geethanjali et al. (2015) analyzed the Stern-Volmer kinetics of these compounds, suggesting their utility in fluorescence-based analytical and bioanalytical applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Cross-Coupling Reactions
The compound is also significant in the field of organic synthesis. Parry et al. (2002) report its use in Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives, showcasing its utility in synthesizing complex organic compounds (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Corrosion Inhibition
Additionally, it finds applications in materials science, particularly in corrosion control. Bentiss et al. (2009) explored the use of related compounds in inhibiting acidic corrosion of mild steel, which could be significant in developing new corrosion inhibitors (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Crystal Structure Analysis
The influence of ortho-alkoxy substituents on crystal structures, which includes compounds similar to 2,5-Dichloro-4-methoxyphenylboronic acid, has been studied for understanding molecular packing and interactions. This research by Cyrański et al. (2012) is crucial for crystal engineering and the design of monomeric structures (Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, & Stępień, 2012).
Biological Activity Studies
In the field of medicinal chemistry, the derivatives of 2,5-Dichloro-4-methoxyphenylboronic acid have been synthesized and evaluated for biological activities such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, as reported by Ikram et al. (2015). This indicates potential applications in drug discovery and development (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).
Recognition of Hydrophilic Compounds
The ability to recognize and interact with hydrophilic compounds, including amines and amino compounds, has been explored using self-assembled aggregates of related boronic acid compounds. Research by Sawada et al. (2000) highlights its potential in selective compound recognition, which can be useful in sensing and separation technologies (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Chiral Recognition and Sensor Development
Ghosn and Wolf (2011) investigated the enantioselective recognition of amines using atropisomeric compounds derived from 2,5-Dichloro-4-methoxyphenylboronic acid. This research is important for the development of chiral sensors and enantioselective processes (Ghosn & Wolf, 2011).
Safety And Hazards
2,5-Dichloro-4-methoxyphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and specific target organ toxicity following single exposure . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .
Relevant Papers
Several papers have been published on the topic of boronic acids, including 2,5-Dichloro-4-methoxyphenylboronic acid . These papers cover a wide range of topics, from the synthesis and properties of boronic acids to their applications in various chemical reactions .
Eigenschaften
IUPAC Name |
(2,5-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCXBFEZDDMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxyphenylboronic acid | |
CAS RN |
1612184-34-5 | |
| Record name | (2,5-dichloro-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



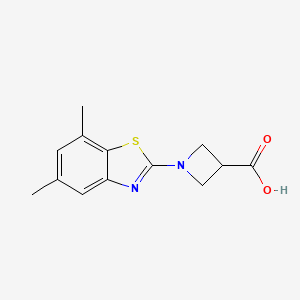
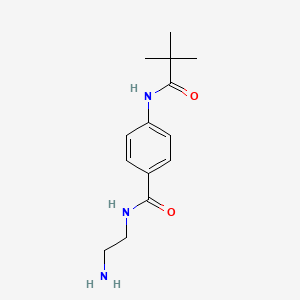
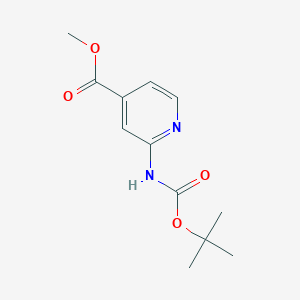
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
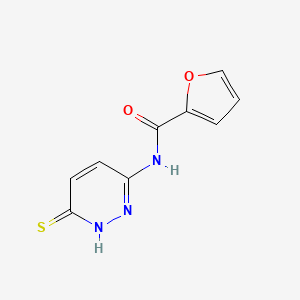

![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
